4-O-Desmethyldoxorubicinone

Übersicht

Beschreibung

4-O-Desmethyldoxorubicinone is an analog of Doxorubicin, an anthracycline antibiotic known for its anti-Gram-positive bacterial activity and broad antitumor spectrum. The compound has the molecular formula C20H16O9 and a molecular weight of 400.34 g/mol. It is a red solid with a high degree of purity, typically ≥95%.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Desmethyldoxorubicinone involves multiple steps, starting from the precursor Doxorubicin. The process typically includes selective demethylation reactions under controlled conditions to remove the methoxy group at the 4-position . Specific reagents and catalysts are used to achieve this transformation, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize efficiency and minimize costs . Quality control measures are implemented to ensure the final product meets stringent purity and safety standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-O-Desmethyldoxorubicinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

4-O-Desmethyldoxorubicinone has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of anthracycline derivatives.

Biology: Investigated for its biological activity, particularly its interactions with DNA and RNA.

Medicine: Explored for its potential as an anticancer agent due to its structural similarity to Doxorubicin.

Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.

Wirkmechanismus

The mechanism of action of 4-O-Desmethyldoxorubicinone is similar to that of Doxorubicin. It primarily exerts its effects through DNA intercalation, which disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and repair . This leads to DNA damage and the generation of reactive oxygen species, ultimately causing cell death . The compound targets rapidly dividing cells, making it effective against various types of cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Doxorubicin: The parent compound, widely used in cancer treatment.

Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action.

Epirubicin: A derivative of Doxorubicin with a slightly different side chain, leading to different pharmacokinetics.

Idarubicin: A synthetic analog with enhanced lipophilicity and improved cellular uptake.

Uniqueness

4-O-Desmethyldoxorubicinone is unique due to its specific structural modifications, which may confer different pharmacological properties compared to its analogs. These modifications can affect its efficacy, toxicity, and overall therapeutic potential.

Biologische Aktivität

4-O-Desmethyldoxorubicinone, a derivative of the well-known anthracycline antibiotic doxorubicin, has garnered attention for its potential anticancer properties. This compound is part of a broader class of molecules that exhibit significant biological activity, particularly against various cancer cell lines. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in cancer treatment, and relevant research findings.

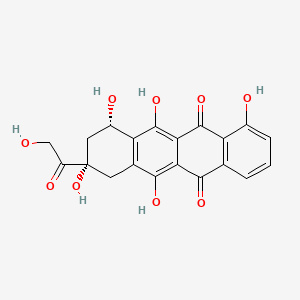

Chemical Structure and Properties

This compound (CHO) is characterized by modifications to the doxorubicin structure that enhance its pharmacological profile. The molecular structure includes a sugar moiety and an anthraquinone core, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

- DNA Intercalation : Similar to doxorubicin, this compound intercalates into DNA, disrupting replication and transcription processes.

- Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication, leading to DNA strand breaks.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress through ROS production, which can trigger apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. A study evaluated its efficacy against A-549 (lung), MCF7 (breast), and HCT-116 (colon) cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 Value (µM) | Comparison with Doxorubicin (IC50 µM) |

|---|---|---|

| A-549 | 0.02 | 0.04 |

| MCF7 | 0.06 | 0.06 |

| HCT-116 | 0.08 | 0.06 |

These findings suggest that this compound has comparable or superior potency to doxorubicin against certain cancer types .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vitro Studies : In vitro assays demonstrated that treatment with this compound resulted in significant apoptosis in A-549 cells, as evidenced by increased Annexin V staining and caspase activation.

- Synergistic Effects : Co-administration with other anticancer agents, such as paclitaxel, showed enhanced cytotoxicity, suggesting potential for combination therapies.

Safety and Toxicity Profile

While the anticancer potential is promising, it is essential to consider the safety profile of this compound. Preliminary studies indicate a lower cardiotoxicity compared to doxorubicin, which is a significant concern in clinical applications. Further investigations are required to fully understand its toxicity profile and side effects.

Eigenschaften

IUPAC Name |

(7S,9S)-4,6,7,9,11-pentahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O9/c21-6-11(24)20(29)4-8-13(10(23)5-20)19(28)15-14(17(8)26)16(25)7-2-1-3-9(22)12(7)18(15)27/h1-3,10,21-23,26,28-29H,4-6H2/t10-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRQJZRSYGQUKG-FVINQWEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(CC1(C(=O)CO)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C2=C(C[C@]1(C(=O)CO)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747564 | |

| Record name | (8S,10S)-1,6,8,10,11-Pentahydroxy-8-(hydroxyacetyl)-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65446-19-7 | |

| Record name | (8S,10S)-1,6,8,10,11-Pentahydroxy-8-(hydroxyacetyl)-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.